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Compound of Interest

Compound Name: 2-Ethylhex-5-enal

Cat. No.: B14863040

Note to the Reader: Spectroscopic data for the specific isomer 2-Ethylhex-5-enal is not readily
available in common chemical databases. This guide instead focuses on the well-characterized
and commercially significant isomer, 2-Ethyl-2-hexenal.

Structural Distinction

It is crucial to differentiate between the requested molecule, 2-Ethylhex-5-enal, and the
subject of this guide, 2-Ethyl-2-hexenal. The key difference lies in the position of the carbon-
carbon double bond. In 2-Ethylhex-5-enal, the double bond is at the end of the hexyl chain
(between carbons 5 and 6), while in 2-Ethyl-2-hexenal, the double bond is conjugated with the
aldehyde group (between carbons 2 and 3). This difference in structure significantly impacts
the spectroscopic properties of the molecule.

2-Ethyl-2-hexenal is a colorless liquid widely used as a fragrance and flavoring agent. Its
synthesis is typically achieved through the aldol condensation of n-butyraldehyde.[1]

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Ethyl-2-hexenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR Data (90 MHz, CDCIs)
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Chemical Shift

Integration Multiplicity Assignment
(ppm)
0.94 3H t CHs (Hexyl)
1.11 3H t CHs (Ethyl)
1.40-1.65 2H m CHz (Hexyl)
2.10-2.45 4H m CHz (Ethyl), CHz
(Allylic)
6.35 1H t CH (Vinylic)
9.38 1H S CHO
13C NMR Data (CDClIs)
Chemical Shift (ppm) Assighment
13.7 CHs (Hexyl)
14.1 CHs (Ethyl)
22.0 CH:
23.0 CH2
30.8 CH2
149.9 C=C (Quaternary)
154.9 C=C (CH)
191.5 C=0

Note: Specific peak assignments for all carbons were not explicitly available in the searched

literature.

Infrared (IR) Spectroscopy

© 2025 BenchChem. All rights reserved.

2/6

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14863040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment
2960 Strong C-H stretch (alkane)
2870 Medium C-H stretch (alkane)
2720 Weak C-H stretch (aldehyde)
C=0 stretch (conjugated
1685 Strong
aldehyde)
1640 Medium C=C stretch (alkene)

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrum

m/z Relative Intensity (%) Assignment

126 25 [M]* (Molecular lon)
97 80 [M - CHOJ*

83 40 [M - CsH7]*

71 100 [CsHsO]*

55 65 [CaH7]*

43 95 [C3H7]*

29 90 [CHOJ*

Note: The fragmentation pattern is consistent with a branched, unsaturated aldehyde.

Experimental Protocols

Detailed experimental protocols for the acquisition of the above data are not consistently

published in readily accessible sources. However, based on standard analytical practices and

available information, the following general methodologies can be described.
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NMR Spectroscopy

A solution of 2-Ethyl-2-hexenal in deuterated chloroform (CDCIs) was prepared. The *H and 3C
NMR spectra were recorded on a 90 MHz spectrometer. Chemical shifts are reported in parts
per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The infrared spectrum was obtained from a neat liquid sample.[2] The sample was placed
between two salt plates (e.g., NaCl or KBr) to form a thin capillary film. The spectrum was
recorded using a dispersive or FTIR spectrometer.[2]

Mass Spectrometry

The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI)
source.[3] The sample was introduced into the instrument, and the resulting fragmentation

pattern was analyzed.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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